Cas no 181634-14-0 (1-(7-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one)

1-(7-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one is a fluorinated tetrahydroisoquinoline derivative with notable structural and functional properties. The presence of a trifluoroacetyl group enhances its electrophilic character, making it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and bioactive compounds. The 7-amino substitution offers a reactive site for further functionalization, enabling diverse chemical modifications. Its rigid tetrahydroisoquinoline scaffold contributes to stereochemical stability, while the trifluoromethyl group can improve metabolic resistance and binding affinity in drug design. This compound is suited for applications in medicinal chemistry, where precise control over molecular interactions is critical.
1-(7-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one structure
181634-14-0 structure
商品名:1-(7-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one
CAS番号:181634-14-0
MF:C11H11F3N2O
メガワット:244.21300
CID:2157492
PubChem ID:10752780

1-(7-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one 化学的及び物理的性質

名前と識別子

    • 7-Amino-1,2,3,4-2-trifluoroacetyltetrahydroisoquinoline
    • 2-(trifluoroacetyl)-1,2,3,4-tetrahydro-7-isoquinolinamine
    • 2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-amine
    • 1-(7-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one
    • SB21288
    • 1-(7-amino-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethan-1-one
    • 1-(7-AMINO-3,4-DIHYDROISOQUINOLIN-2(1H)-YL)-2,2,2-TRIFLUOROETHANONE
    • CS-0448796
    • G74874
    • 1-(7-amino-3,4-dihydro-1H-isoquinolin-2-yl)-2,2,2-trifluoro-ethanone
    • 1-(7-amino-3,4-dihydro-1H-isoquinolin-2-yl)-2,2,2-trifluoroethanone
    • 181634-14-0
    • SCHEMBL1641841
    • MDL: MFCD14529093
    • インチ: InChI=1S/C11H11F3N2O/c12-11(13,14)10(17)16-4-3-7-1-2-9(15)5-8(7)6-16/h1-2,5H,3-4,6,15H2
    • InChIKey: YEZPCNZZDHCZDL-UHFFFAOYSA-N
    • ほほえんだ: C1=C2CCN(CC2=CC(=C1)N)C(=O)C(F)(F)F

計算された属性

  • せいみつぶんしりょう: 244.08200
  • どういたいしつりょう: 244.08234746Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 306
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

  • PSA: 46.33000
  • LogP: 2.23490

1-(7-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBYS1368-1G
1-(7-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one
181634-14-0 95%
1g
¥ 3,234.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBYS1368-1g
1-(7-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one
181634-14-0 95%
1g
¥3231.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBYS1368-500mg
1-(7-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one
181634-14-0 95%
500mg
¥2584.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBYS1368-100mg
1-(7-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one
181634-14-0 95%
100mg
¥1160.0 2024-04-23
Chemenu
CM257050-1g
1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone
181634-14-0 95%+
1g
$631 2021-08-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBYS1368-500MG
1-(7-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one
181634-14-0 95%
500MG
¥ 2,587.00 2023-04-14
Chemenu
CM257050-1g
1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone
181634-14-0 95%+
1g
$*** 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBYS1368-250.0mg
1-(7-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one
181634-14-0 95%
250.0mg
¥1549.0000 2024-07-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBYS1368-500.0mg
1-(7-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one
181634-14-0 95%
500.0mg
¥2584.0000 2024-07-23
Alichem
A189006296-1g
1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone
181634-14-0 97%
1g
$538.56 2023-09-02

1-(7-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one 関連文献

1-(7-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-oneに関する追加情報

1-(7-Amino-1,2,3,4-Tetrahydroisoquinolin-2-yl)-2,2,2-Trifluoroethan-1-one: A Comprehensive Overview

1-(7-Amino-1,2,3,4-Tetrahydroisoquinolin-2-yl)-2,2,2-Trifluoroethan-1-one, commonly referenced by its CAS number 181634-14-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features and potential applications in drug discovery and development.

The molecular structure of CAS No. 181634-14-0 consists of a tetrahydroisoquinoline backbone substituted with an amino group at the 7-position and a trifluoroacetyl group at the 2-position. This combination of functional groups renders the compound highly versatile in terms of reactivity and bioavailability. Recent studies have highlighted its role as a precursor in the synthesis of bioactive molecules, particularly in the development of novel therapeutics targeting various disease states.

One of the most compelling aspects of CAS No. 181634-14-0 is its ability to serve as a building block for more complex structures. Researchers have employed this compound in the construction of heterocyclic frameworks that exhibit potent biological activities. For instance, its use in the synthesis of isoquinoline derivatives with anti-inflammatory and antioxidant properties has been well-documented in recent literature.

Moreover, the trifluoroacetyl group present in CAS No. 181634-14-0 contributes significantly to its lipophilicity and metabolic stability. These properties are crucial for designing drugs with optimal pharmacokinetic profiles. Recent advancements in medicinal chemistry have leveraged these attributes to develop analogs that demonstrate improved efficacy and reduced toxicity in preclinical models.

The amino group at the 7-position of the tetrahydroisoquinoline ring provides an additional site for functionalization, enabling chemists to explore a wide array of substitution patterns. This flexibility has been exploited in the creation of compounds with diverse biological activities, including kinase inhibitors and GPCR modulators.

In terms of synthesis, CAS No. 181634-14-0 can be prepared via a variety of methods, including nucleophilic substitution and coupling reactions. Recent studies have emphasized the importance of optimizing reaction conditions to achieve high yields and selectivities, ensuring scalability for potential industrial applications.

From an analytical standpoint, modern techniques such as NMR spectroscopy and mass spectrometry have been instrumental in confirming the structure and purity of CAS No. 181634-14-0. These tools have also facilitated the characterization of its intermediates and derivatives during synthetic campaigns.

In conclusion, CAS No. 181634-14-0, or 1-(7-Amino-1,2,3,4-Tetrahydroisoquinolin-2-yl)-2,2,2-Trifluoroethan-1-one, stands as a testament to the ingenuity of modern organic chemistry. Its structural features and functional versatility continue to make it an invaluable asset in both academic research and industrial drug development.

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(CAS:181634-14-0)1-(7-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one
A1073391
清らかである:99%
はかる:1g
価格 ($):444.0